

Application Note: Quantification of Ethyl Caffeate using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Ethyl Caffeate

Cat. No.: B086002

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AN-HPLC-EC001

Introduction

Ethyl caffeate is a naturally occurring phenolic compound found in various plant species and is known for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of **ethyl caffeate** in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacological studies. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and reliable quantification of **ethyl caffeate**. The method is suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

- **Ethyl Caffeate** reference standard (≥98% purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water (e.g., Milli-Q or equivalent)
- Formic acid, analytical grade

- 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **ethyl caffeate** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a solid matrix, e.g., plant extract)

- Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of dry plant extract).
- Transfer the sample to a 10 mL volumetric flask and add approximately 7 mL of methanol.
- Sonicate the mixture for 30 minutes to ensure complete extraction of **ethyl caffeate**.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

- If necessary, dilute the filtered sample with the mobile phase to bring the concentration of **ethyl caffeate** within the linear range of the calibration curve.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of **ethyl caffeate**:

Parameter	Condition
Column	C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at 325 nm
Run Time	30 minutes

Data Presentation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]} The performance characteristics of the method are summarized in the tables below.

Table 1: System Suitability and Chromatographic Parameters

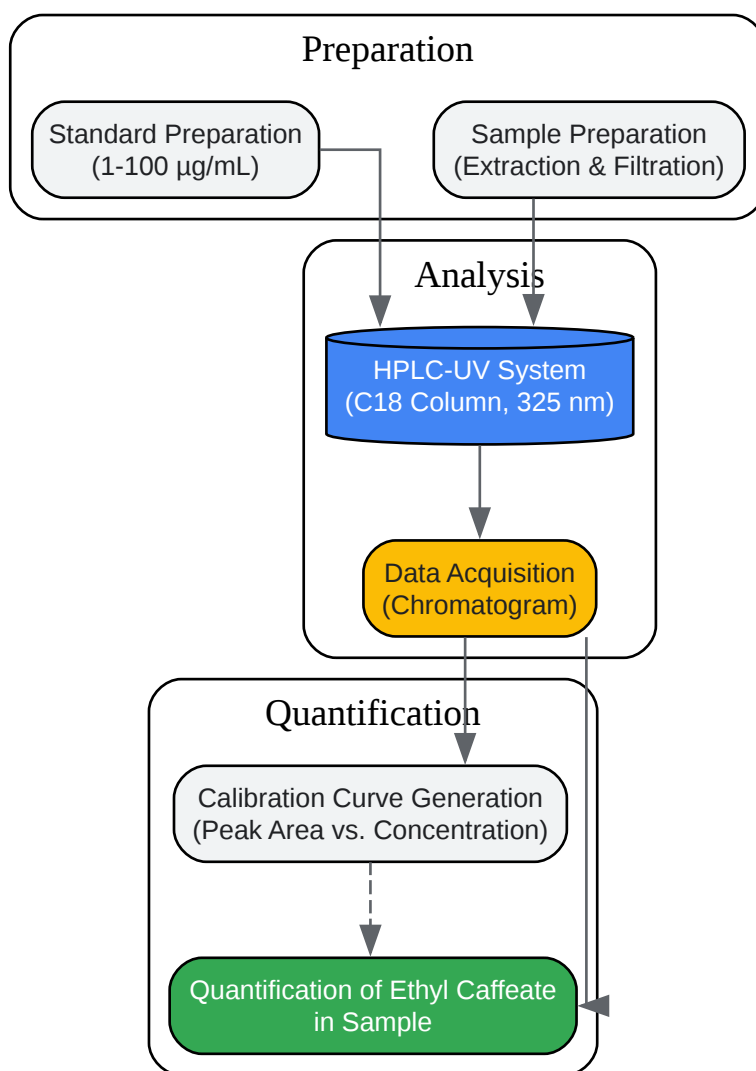
Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	-	~15.5
Tailing Factor (T)	$T \leq 2.0$	1.1
Theoretical Plates (N)	$N > 2000$	> 5000

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r^2)	≥ 0.999
Regression Equation	$y = mx + c$
Limit of Detection (LOD) (µg/mL)	0.25
Limit of Quantification (LOQ) (µg/mL)	0.80
Precision (%RSD)	
- Intra-day	< 2.0%
- Inter-day	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%
Specificity	No interference from blank and placebo
Robustness	Robust

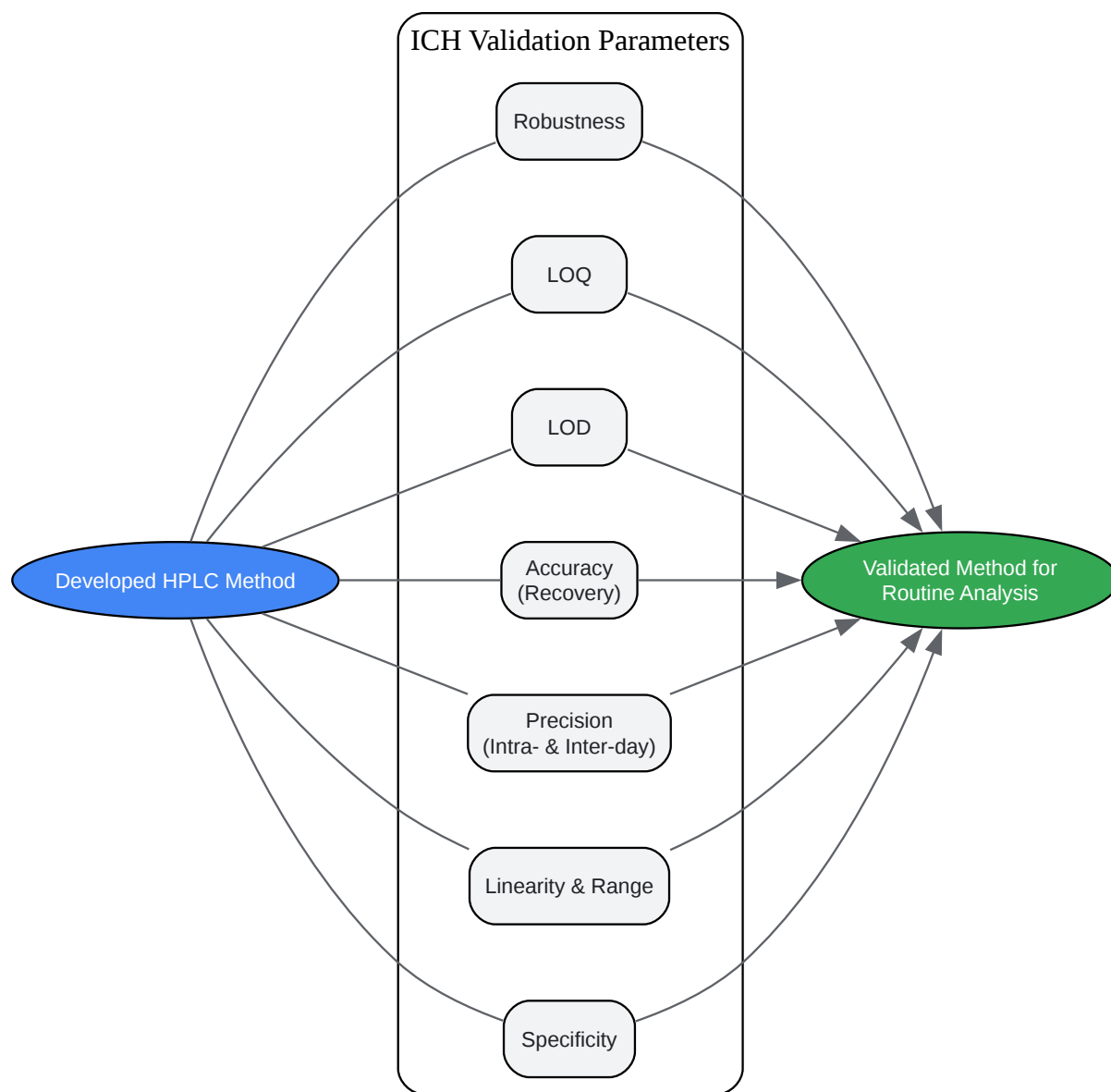
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of **ethyl caffeate**.



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Caption: Experimental workflow for HPLC quantification of **Ethyl Caffeate**.



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Caption: Logical relationship of method validation based on ICH guidelines.

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References

- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH guidance in practice: validated reversed-phase HPLC method for the determination of active mangiferin from extracts of Mangifera indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
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